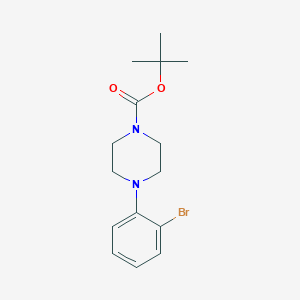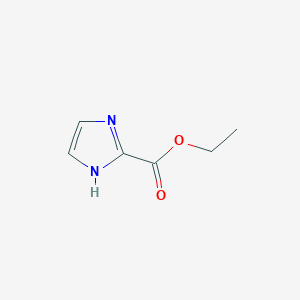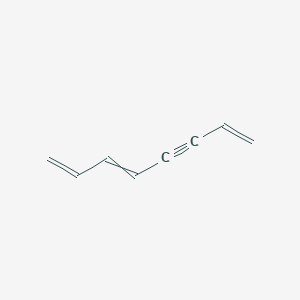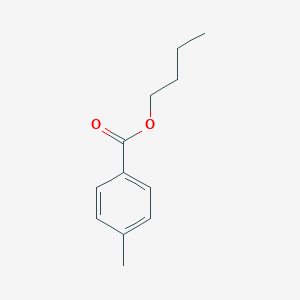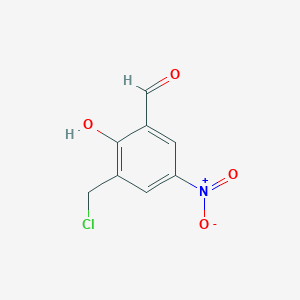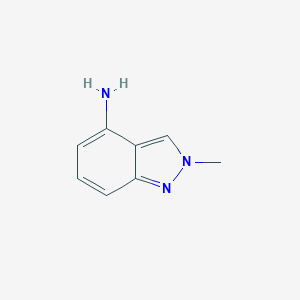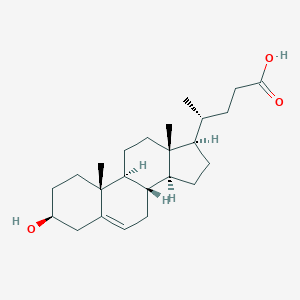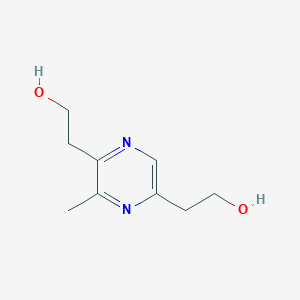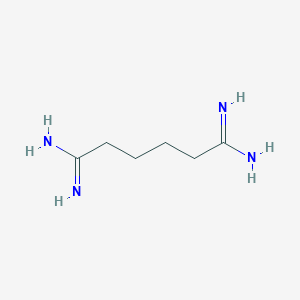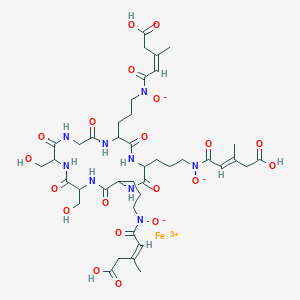
Manganese(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese, also known as MN(ii) or MN2+, belongs to the class of inorganic compounds known as homogeneous transition metal compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a transition metal atom. Manganese has been found in human brain, liver and hair tissues, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Manganese exists in all eukaryotes, ranging from yeast to humans. In humans, manganese is involved in the pyruvate metabolism pathway, the alanine metabolism pathway, the congenital lactic acidosis pathway, and the propanoate metabolism pathway. Manganese is also involved in several metabolic disorders, some of which include fumarase deficiency, the lactic acidemia pathway, cancer (via the Warburg effect), and the glycogen storage disease type 1A (GSD1a) or von gierke disease pathway. Outside of the human body, manganese can be found in a number of food items such as cardamom, soft-necked garlic, common sage, and common oregano. This makes manganese a potential biomarker for the consumption of these food products. Manganese is a potentially toxic compound.
Manganese(2+) is a divalent metal cation in which the metal is manganese. It has a role as a cofactor. It is a divalent metal cation, a manganese cation and a monoatomic dication.
Manganese is a transition metal with a molar mass of 54.94g/mol. Manganese is considered critical for human health, and plays important roles in development, metabolism, and the antioxidant system. That said, excessive manganese intake is associated with manganism, a neurodegenerative disorder that causes dopaminergic neuronal death and parkinsonian-like symptoms.
Aplicaciones Científicas De Investigación
1. Biological Studies and MRI
Manganese is essential in biological processes and has been used in neurobiological research. High spin Mn2+ serves as an MRI relaxation agent, aiding in clinical diagnosis and neurological studies (Liang & Canary, 2010). Furthermore, manganese-enhanced magnetic resonance imaging (MEMRI) is a powerful tool in auditory neuroscience and tinnitus research, leveraging Mn2+ as a calcium surrogate to detect and quantify neuronal activity (Cacace et al., 2014).
2. Nanotechnology and Oxidation States
Manganese oxides, with various oxidation states, have applications in nanoscale technology. They possess unique properties like structural diversity and catalytic, magnetic, and transport capabilities, useful in health and other fields (Ghosh, 2020).
3. Environmental Applications
Mn2+ is used in environmental management, particularly in water treatment. Bacillus sp. and sewage activated sludge (SAS) can act as biosorbents for Mn2+ in water purification processes (Hasan et al., 2012). Additionally, manganese oxides are effective adsorbents for metal ion and contaminant removal from wastewater (Islam et al., 2018).
4. Chemical and Material Science
In chemical and material science, Mn2+ complexes are used for various purposes, including water oxidation to molecular oxygen (Takashima et al., 2012) and in phosphorescent materials for applications in organic electroluminescence and temperature sensors (Tao et al., 2020).
5. Health and Disease Research
Mn2+ has applications in health research, such as investigating the toxic effects of manganese in neuroblastoma cells and potential antioxidant protection strategies against manganese-induced oxidative DNA damage (Stephenson et al., 2013).
Propiedades
Número CAS |
16397-91-4 |
|---|---|
Fórmula molecular |
Mn+2 |
Peso molecular |
54.93804 g/mol |
Nombre IUPAC |
manganese(2+) |
InChI |
InChI=1S/Mn/q+2 |
Clave InChI |
WAEMQWOKJMHJLA-UHFFFAOYSA-N |
SMILES |
[Mn+2] |
SMILES canónico |
[Mn+2] |
Punto de ebullición |
2061 |
melting_point |
1246 1244°C |
| 7439-96-5 16397-91-4 |
|
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


